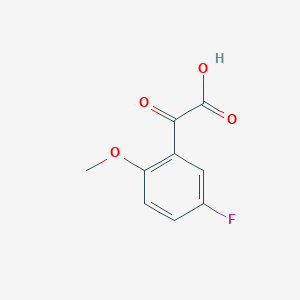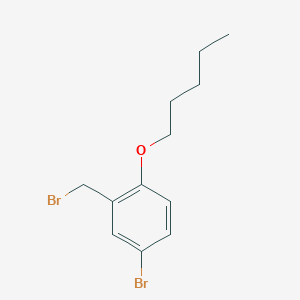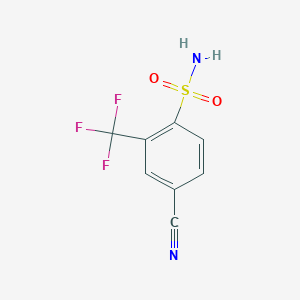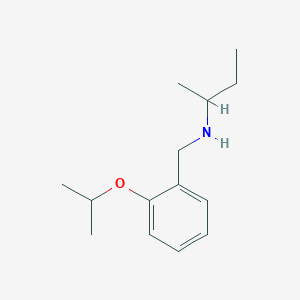![molecular formula C9H17N5 B1438311 1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine CAS No. 1154708-01-6](/img/structure/B1438311.png)
1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine
Overview
Description
“1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine” is a compound that contains a piperazine ring, which is a heterocyclic amine, and a 1,2,4-triazole ring, which is a type of azole ring . The compound is part of a class of molecules that have been studied for their potential applications in various fields, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring and a 1,2,4-triazole ring . The exact structure can be determined using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Scientific Research Applications
Antibacterial and Biofilm Inhibition
Novel derivatives of piperazine have been synthesized and evaluated for their antibacterial efficacies and biofilm inhibition activities. A particular compound, 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, demonstrated significant antibacterial efficacy and biofilm inhibition, surpassing the reference drug Ciprofloxacin in effectiveness. These derivatives also displayed potent inhibitory activities against bacterial strains like MRSA and VRE, and the MurB enzyme, vital for bacterial cell wall synthesis, making them potential candidates for treating bacterial infections and targeting biofilm-associated problems (Mekky & Sanad, 2020).
Antimicrobial Properties
Several newly synthesized 1,2,4-triazole derivatives, including compounds with piperazine groups, have been tested and found to exhibit antimicrobial activities. These compounds have shown effectiveness against various microorganisms, providing a base for further exploration in antimicrobial drug development (Bektaş et al., 2007).
DNA Affinity and Antitumor Activity
A series of 1,4-bis-(1,5-dialkyl-1H-1,2,4-triazol-ylmethyl)piperazines and related analogs have been prepared and evaluated for their DNA affinity and antitumor activities. These compounds present a potential pathway for the development of new chemotherapeutic agents targeting DNA (Al-Soud & Al-Masoudi, 2004).
Adenosine A2a Receptor Antagonists
Piperazine derivatives of triazolo[1,5-a][1,3,5]triazine have shown potent and selective antagonism of the adenosine A2a receptor. These compounds are of interest due to their oral activity in rodent models of Parkinson's disease, showcasing the potential for piperazine derivatives in the treatment of neurodegenerative disorders (Vu et al., 2004).
Future Directions
The future directions for research on “1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine” could include further exploration of its potential applications in medicinal chemistry, given the interest in 1,2,4-triazole derivatives for their antimicrobial activities . Additionally, further studies could investigate the specific synthesis process, chemical reactions, and mechanism of action of this compound.
Mechanism of Action
Target of Action
It is known that azoles, a class of compounds to which this molecule belongs, primarily target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Mode of Action
It is known that azoles inhibit the cytochrome p-450-dependent 14α-demethylation of lanosterol, an essential step in fungal ergosterol biosynthesis . This inhibition disrupts the cell membrane structure and function in susceptible fungi, leading to their death .
Biochemical Pathways
Based on the known action of azoles, it can be inferred that this compound may affect the ergosterol biosynthesis pathway in susceptible fungi .
Pharmacokinetics
The molecular weight of the compound is 19526 , which suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well absorbed.
Result of Action
It is known that azoles, a class of compounds to which this molecule belongs, disrupt the cell membrane structure and function in susceptible fungi, leading to their death .
Action Environment
It is known that the activity of azoles can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial properties by interacting with microbial enzymes and disrupting their normal function . Additionally, it can form complexes with metal ions, which may affect the activity of metalloenzymes and other metal-dependent biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to alterations in cell proliferation and apoptosis . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This compound may act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in cumulative effects on cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as antimicrobial activity, without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5/c1-8-11-12-9(13(8)2)7-14-5-3-10-4-6-14/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCVPQWVIKNPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B1438229.png)



![[2-(Butan-2-yloxy)phenyl]boranediol](/img/structure/B1438235.png)
![[4-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B1438236.png)


![2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1438245.png)
![2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1438247.png)

![2-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B1438249.png)

